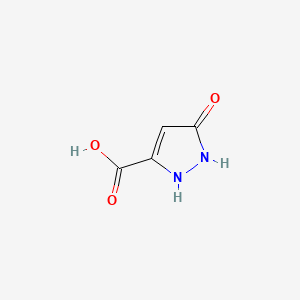

5-Hydroxy-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCTUUKKXAWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191272 | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-55-6 | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7I5GP3IKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"physicochemical properties of 5-Hydroxy-1H-pyrazole-3-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to a nuanced and often challenging set of physicochemical properties, dominated by complex tautomeric equilibria. This guide provides an in-depth analysis of these properties, moving beyond simple data recitation to explain the underlying chemical principles and their practical implications for research and development. We will explore the critical interplay between its structural forms, the resulting impact on key parameters like pKa, lipophilicity, and solubility, and the experimental methodologies required for accurate characterization. This document is structured to serve as a practical, authoritative resource for scientists working with this versatile molecule, offering both foundational knowledge and field-proven experimental insights.

Introduction and Strategic Importance

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 89603-60-1[1]

-

Molecular Formula: C₄H₄N₂O₃

-

Molecular Weight: 128.09 g/mol

-

Structure:

Significance in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Derivatives of the pyrazole core have demonstrated a vast range of biological activities, including acting as COX-2 inhibitors, cannabinoid receptor blockers, and anti-HIV agents.[2] this compound, with its strategically placed hydroxyl and carboxylic acid groups, serves as a highly versatile starting material for synthesizing more complex molecules. These functional groups provide handles for chemical modification and are critical for forming interactions with biological targets, such as the zinc-binding group in carbonic anhydrase inhibitors.[3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for successful drug design, formulation, and development.

The Core Physicochemical Challenge: Tautomerism

The single greatest challenge in characterizing this compound is its existence as a mixture of tautomers—isomers that readily interconvert. The observed bulk properties are a weighted average of the properties of the individual forms present in equilibrium. This equilibrium is highly sensitive to the molecule's environment.

The Hydroxy-Oxo Equilibrium

This compound primarily exists in equilibrium between the 5-hydroxy-pyrazole form (the aromatic 'enol' form) and two 5-oxo-pyrazoline forms (the 'keto' forms). The position of the proton on the pyrazole ring nitrogen further complicates this, leading to at least three distinct, low-energy tautomers.

Caption: Key tautomeric forms of this compound.

Factors Influencing Tautomeric Preference

The predominant tautomer is dictated by a subtle balance of forces:

-

Solvent: Polar, protic solvents like water or methanol can stabilize the more polar 'oxo' forms through hydrogen bonding. In contrast, nonpolar solvents may favor the 'hydroxy' form. Studies on related pyrazolones show a significant solvent-dependent shift in the tautomeric population.[4]

-

Physical State: In the solid state, crystal packing forces often select for a single tautomer. For example, the crystal structure of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, confirms that the 'hydroxy' form is present exclusively in the crystal lattice.[2]

-

pH: The ionization state of the carboxylic acid and the pyrazole ring will influence the electron density and stability of the different tautomeric forms.

Quantitative Physicochemical Properties & Experimental Determination

Accurate measurement of physicochemical properties is essential for developing predictive models for absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data

The following table summarizes key properties. Data for the parent compound is limited; therefore, values from closely related analogs are provided for context and must be interpreted with caution.

| Property | Experimental Value | Context / Analog Data | Significance in Drug Development |

| pKa | Not Determined | Carboxylic acids: ~2-5. Pyrazole NH: ~14. Hydroxy group: ~8-10. | Governs solubility, receptor binding, and membrane passage. |

| LogP / LogD | Not Determined | Highly polar structure suggests a low LogP value (likely < 0). | Predicts lipophilicity, membrane permeability, and metabolic stability. |

| Aqueous Solubility | Not Determined | Expected to be low in pure water but will increase significantly at pH > pKa of the carboxylic acid. The HCl salt of a similar compound shows enhanced water solubility.[5] | Crucial for oral bioavailability and formulation of intravenous solutions. |

| Melting Point | Not Determined | 5-Methyl-1H-pyrazole-3-carboxylic acid: 241 °C.[6] 5-Acetyl-1H-pyrazole-3-carboxylic acid: 257-269 °C (decomp.).[7] | Indicates crystal lattice stability, purity, and solid-form challenges. |

Acidity (pKa) - Experimental Protocol

Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For this compound, with multiple ionizable centers (a strong acid in the carboxyl group, a very weak acid in the pyrazole N-H, and another acidic enolic proton), pKa determination is non-trivial but critical. A change in pH can dramatically alter solubility and biological interactions. Potentiometric titration is the gold standard for this measurement.

Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the anticipated low aqueous solubility at acidic pH.

-

Titration Setup: Use a calibrated pH electrode and a micro-burette. The titration vessel should be jacketed to maintain a constant temperature (e.g., 25 °C).

-

Acidic Titration: Add a standardized HCl solution to the sample to ensure all ionizable groups are fully protonated, and begin titration by adding small, precise aliquots of a standardized, carbonate-free NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve corresponding to the carboxylic acid dissociation. Specialized software is used to calculate the pKa values by fitting the titration curve.

Trustworthiness: The protocol is self-validating. The resulting titration curve's shape provides an internal check on the process. A sharp inflection point at the equivalence point confirms a clean titration of the carboxylic acid.

Caption: Workflow for experimental pKa determination by potentiometric titration.

Lipophilicity (LogP) - Experimental Protocol

Expertise & Experience: LogP (the partition coefficient between octanol and water) is a fundamental measure of a drug's lipophilicity, which influences its ability to cross cell membranes. The classic shake-flask method, though labor-intensive, remains the most reliable technique.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

-

Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, like PBS at pH 7.4, for LogD measurement).

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol in a suitable vessel.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: Log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Trustworthiness: This method's reliability comes from direct measurement. Running the experiment in triplicate and ensuring mass balance (initial amount equals the sum of amounts in both phases) validates the results.

Spectroscopic and Structural Profile

Spectroscopy provides a fingerprint of the molecule and is the primary tool for assessing the tautomeric state in solution and solid form.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the pyrazole C4-H, the carboxylic acid proton (COOH), the pyrazole N-H, and the enolic O-H. The latter three are typically broad and exchangeable with D₂O. For the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the key signals confirming the hydroxy tautomer were a pyrazole C4-H at 5.98 ppm and a very deshielded hydroxyl proton at 12.16 ppm.[2]

-

FTIR: Infrared spectroscopy is highly sensitive to the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), another O-H stretch from the pyrazole hydroxyl (~3200 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).[2] The presence or absence of a ketone C=O stretch (~1650-1680 cm⁻¹) can provide strong evidence for or against the oxo-tautomer.

-

X-Ray Crystallography: This is the only definitive method to determine the structure in the solid state. It reveals not only which tautomer is present but also the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates properties like melting point and solubility.[2]

Conclusion

This compound is a molecule of significant synthetic potential, whose physicochemical properties are governed by a delicate and fascinating tautomeric balance. A thorough understanding and experimental characterization of its pKa, lipophilicity, and solubility—all within the context of its tautomeric behavior—are paramount for its successful application in drug discovery and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this compound and unlock its full potential. Future work should focus on obtaining definitive experimental data for the parent compound and exploring formulation strategies like co-crystallization to modulate its solid-state properties.

References

- 1. 89603-60-1|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. Buy 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl [smolecule.com]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]

- 7. 5-Acetyl-1H-Pyrazole-3-carboxylic acid CAS#: 1297537-45-1 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 89603-60-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological relevance of the pyrazole scaffold, this document details its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, pyrazole derivatives have since been found to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, highlighting its importance in modern drug discovery.[4]

This compound (CAS No. 89603-60-1) is a functionalized pyrazole derivative that holds promise as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5][6] Its structure, featuring both a hydroxyl and a carboxylic acid group, offers multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries in drug development programs.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process: the formation of its ethyl ester precursor via a Knorr pyrazole synthesis, followed by hydrolysis to the desired carboxylic acid. This method is based on the well-established reaction of β-keto esters with hydrazine derivatives.

Synthesis Pathway Overview

The synthetic route commences with the cyclocondensation of diethyl oxaloacetate, a readily available β-keto ester, with hydrazine hydrate. This reaction forms the pyrazole ring, yielding Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Subsequent hydrolysis of the ester group under basic conditions affords the target molecule, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This protocol is based on established methods for the synthesis of pyrazole derivatives from β-keto esters.

Materials:

-

Diethyl oxaloacetate

-

Hydrazine hydrate (85% solution in water)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxaloacetate (1 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling or after the addition of cold water.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) (for acidification)

Procedure:

-

Dissolve Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain this compound.

Physicochemical Properties and Characterization

| Property | Predicted Value / Information |

| CAS Number | 89603-60-1[5] |

| Molecular Formula | C₄H₄N₂O₃[6] |

| Molecular Weight | 128.09 g/mol [6] |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. |

| Tautomerism | Exists in tautomeric forms (hydroxy-pyrazole and pyrazolone). |

Tautomerism

This compound can exist in different tautomeric forms. The hydroxy-pyrazole form is aromatic and generally more stable. However, the pyrazolone tautomer can also be present, and the equilibrium between these forms can be influenced by the solvent and solid-state packing.[7]

Caption: Tautomeric forms of the target molecule.

Spectroscopic Characterization (Predicted)

Based on the structure and data from similar compounds, the following spectroscopic characteristics are expected for this compound.[7]

-

¹H NMR (in DMSO-d₆):

-

A singlet for the pyrazole C4-H around δ 6.0-6.5 ppm.

-

A broad singlet for the carboxylic acid proton at δ > 12 ppm.

-

A broad singlet for the hydroxyl proton, which may exchange with water.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the carboxylic acid carbonyl carbon around δ 160-165 ppm.

-

Signals for the pyrazole ring carbons in the aromatic region.

-

-

IR (ATR):

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

-

An O-H stretch from the pyrazole hydroxyl group around 3200-3400 cm⁻¹.

-

N-H stretching vibrations.

-

-

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻ ion at m/z 127.01.

-

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of biological activities.[1][2]

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of this compound make it a candidate for derivatization to explore potential COX inhibitors.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal activity.[1] Further modification of the carboxylic acid and hydroxyl groups could lead to the development of novel antimicrobial agents.

Herbicidal and Insecticidal Activity

Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides. The specific substitution pattern on the pyrazole ring is crucial for these activities.

Kinase Inhibition

In the field of oncology, various pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways. The functional groups on this compound provide handles for the synthesis of potential kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be reliably achieved through the well-established Knorr pyrazole synthesis followed by ester hydrolysis. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the discovery of novel compounds with a wide range of biological activities. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 89603-60-1|this compound|BLD Pharm [bldpharm.com]

- 6. keyorganics.net [keyorganics.net]

- 7. mdpi.com [mdpi.com]

Tautomeric Landscapes of 5-Hydroxypyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

5-Hydroxypyrazole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] The inherent structural plasticity of these molecules, governed by complex tautomeric equilibria, is a critical determinant of their physicochemical properties, biological activity, and ultimate success in drug development pipelines.[3][4] This in-depth technical guide provides a comprehensive exploration of the tautomerism exhibited by this class of compounds. We will dissect the principal tautomeric forms, elucidate the key factors influencing their equilibrium, and present robust experimental and computational methodologies for their characterization. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and harness the tautomeric complexity of 5-hydroxypyrazole-3-carboxylic acids in the pursuit of novel therapeutics.

The Dynamic Nature of the Pyrazole Core: An Introduction to Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design.[4][5][6] In the context of heterocyclic scaffolds like pyrazole, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[7] For unsymmetrically substituted pyrazoles, this phenomenon, known as annular tautomerism, dictates the position of the N-H proton, significantly impacting the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets.[3][4] The 5-hydroxypyrazole-3-carboxylic acid core presents a fascinating case of multifaceted tautomerism, where annular tautomerism is coupled with keto-enol tautomerism of the hydroxypyrazole moiety. Understanding and controlling this equilibrium is paramount for rational drug design.[5][6]

The Tautomeric Quorum of 5-Hydroxypyrazole-3-Carboxylic Acids

The unique arrangement of a hydroxyl group at the C5 position and a carboxylic acid at the C3 position gives rise to several potential tautomeric forms. The principal equilibrium to consider is the interplay between the keto and enol forms of the hydroxypyrazole ring, in conjunction with the annular tautomerism of the pyrazole core.

The three primary tautomeric forms are:

-

The 5-Hydroxy (Enol) Form (A): This form features an aromatic pyrazole ring with a hydroxyl group at C5. This tautomer can engage in hydrogen bonding through both the hydroxyl proton and the N-H proton.

-

The 5-Oxo (Keto) Forms (B and C): In these forms, the hydroxyl group exists as a carbonyl, rendering the C5 position a ketone. This breaks the aromaticity of the pyrazole ring, resulting in a pyrazolone structure. Two distinct keto tautomers are possible due to annular tautomerism, with the mobile proton residing on either N1 (B) or N2 (C).

The relative stability and population of these tautomers are not fixed but are instead governed by a delicate balance of electronic, steric, and environmental factors.

Caption: Principal tautomeric forms of 5-hydroxypyrazole-3-carboxylic acid.

Deciphering the Equilibrium: Key Influencing Factors

The tautomeric preference of 5-hydroxypyrazole-3-carboxylic acids is a multifactorial phenomenon. A thorough understanding of these factors is crucial for predicting and controlling the dominant tautomeric form in a given context.

The Role of Substituents

The electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium.[8][9]

-

Electron-donating groups (EDGs) at the C3 or N1 positions tend to stabilize the 5-hydroxy (enol) form by increasing the electron density of the aromatic ring.

-

Electron-withdrawing groups (EWGs) , such as the carboxylic acid at C3, can favor the keto forms by stabilizing the negative charge that can develop on the oxygen atom of the carbonyl group.[8] The interplay between the hydroxyl/oxo group and the carboxylic acid is a key determinant of the overall electronic landscape.

The Solvent's Decisive Vote

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in shifting the tautomeric equilibrium.[3]

-

Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. They can stabilize the more polar keto tautomers and facilitate the proton transfer required for interconversion.[3]

-

Aprotic Solvents (e.g., DMSO, chloroform): In these solvents, the enol form may be favored due to the formation of intramolecular hydrogen bonds between the 5-hydroxyl group and the adjacent N-H or the carboxylic acid.[10] For instance, in DMSO-d6, the hydroxyl form of similar pyrazole derivatives has been observed to be predominant.[11]

The Impact of pH

The ionization state of the carboxylic acid and the pyrazole ring nitrogens is pH-dependent and will, in turn, influence the tautomeric equilibrium. At physiological pH, the carboxylic acid will be deprotonated to a carboxylate. This introduces a negative charge that can significantly alter the electronic distribution and favor specific tautomers through electrostatic interactions and altered hydrogen bonding patterns.

Methodologies for Tautomeric Characterization

A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 5-hydroxypyrazole-3-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[8][12]

-

¹H NMR: The chemical shifts of the pyrazole ring protons and the N-H and O-H protons are highly sensitive to the tautomeric form. Broadening of signals can indicate a dynamic equilibrium between tautomers on the NMR timescale.[8] For example, the presence of a distinct OH signal in DMSO-d6 is indicative of the hydroxyl tautomer.[13]

-

¹³C NMR: The chemical shift of the C5 carbon is a key diagnostic marker. A signal in the range of a typical sp² carbon bearing an oxygen (lower ppm) suggests the enol form, while a signal in the carbonyl region (higher ppm) is characteristic of the keto form.[12]

-

¹⁵N NMR: This technique can provide direct information about the protonation state of the nitrogen atoms in the pyrazole ring, helping to distinguish between annular tautomers.[13]

Table 1: Representative NMR Chemical Shifts for Tautomer Identification

| Tautomeric Form | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| 5-Hydroxy (Enol) | Sharp OH proton signal (in aprotic solvents) | C5 signal in the aromatic/enol region |

| 5-Oxo (Keto) | Absence of a sharp OH signal; potentially broader N-H signals | C5 signal in the carbonyl region (>160 ppm) |

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[14][15][16] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, offering an unambiguous snapshot of the preferred tautomer in the crystalline form. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium in solution.[8]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for understanding the factors that govern their equilibrium.[7][9][17]

Experimental Protocol: Computational Tautomer Prediction

-

Structure Generation: Build the 3D structures of all plausible tautomers of the 5-hydroxypyrazole-3-carboxylic acid derivative of interest.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections and Gibbs free energy, for each tautomer.

-

Solvation Modeling: To simulate solution-phase behavior, employ a continuum solvation model (e.g., PCM, SMD) with the solvent of interest.

-

Analysis: Compare the relative energies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Caption: A generalized workflow for computational tautomer prediction.

Implications for Drug Discovery and Development

The tautomeric state of a 5-hydroxypyrazole-3-carboxylic acid derivative has profound consequences for its drug-like properties.

-

Receptor Binding: Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors, shape, and electrostatic potential). The biologically active tautomer may not be the most stable form in solution, and understanding this is critical for structure-activity relationship (SAR) studies.[1]

-

Physicochemical Properties: Tautomerism influences key properties such as solubility, lipophilicity (logP), and pKa. For instance, the more polar keto forms are generally more water-soluble than the enol form.

-

Metabolic Stability: The reactivity of the molecule, and thus its susceptibility to metabolic enzymes, can vary between tautomers.

Conclusion

The tautomerism of 5-hydroxypyrazole-3-carboxylic acids is a complex yet manageable challenge in drug discovery. A multi-pronged approach that combines a deep understanding of the fundamental principles governing tautomeric equilibria with the judicious application of modern analytical and computational techniques is essential. By embracing this complexity, medicinal chemists can rationally design and optimize this privileged scaffold to develop safer and more effective medicines.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. purkh.com [purkh.com]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Hydroxy-1H-pyrazole-3-carboxylic acid: A Technical Guide

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydroxy-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its behavior in various solvent systems, and provide a detailed, self-validating experimental protocol for solubility determination. The influence of critical factors such as pH and tautomerism is also examined to provide a holistic understanding essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound featuring a pyrazole core substituted with both a hydroxyl and a carboxylic acid group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science.[1] The utility of such a compound in any application—be it synthesis, purification, formulation, or biological screening—is fundamentally governed by its solubility.[2]

Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, dictates the choice of purification methods like crystallization, and determines the bioavailability of a potential drug candidate.[2] The widely-held principle of "like dissolves like" serves as our starting point: polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][3] For a multifunctional molecule like this compound, its solubility profile is a nuanced interplay between its polar functional groups, the aromaticity of the pyrazole ring, and its acidic nature.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, we must first examine its key molecular properties. The presence of multiple functional groups capable of hydrogen bonding and ionization dictates its interactions with different solvents.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₄H₄N₂O₃ | Indicates a small molecule with a high ratio of heteroatoms to carbon, suggesting polarity. |

| Molecular Weight | 128.09 g/mol | Low molecular weight generally favors solubility. |

| Key Functional Groups | Carboxylic Acid (-COOH) | Strongly polar, acidic (pKa ~2-5), acts as a hydrogen bond donor and acceptor. Confers solubility in basic aqueous solutions.[4] |

| Hydroxyl (-OH) | Polar, weakly acidic, acts as a hydrogen bond donor and acceptor. Enhances polarity and potential for aqueous solubility. | |

| Pyrazole Ring | Aromatic heterocycle containing two nitrogen atoms. Can act as both a hydrogen bond donor (N-H) and acceptor (N). Contributes to the molecule's overall polarity. | |

| Tautomerism | Can exist in multiple tautomeric forms (e.g., 5-hydroxy vs. 5-oxo). | Different tautomers can have distinct polarities, hydrogen bonding capabilities, and crystal packing energies, thereby affecting solubility.[5][6] |

Theoretical Solubility Profile

Based on the structure, we can predict the solubility of this compound across different solvent classes. The molecule's high polarity, stemming from the -COOH, -OH, and pyrazole N-H groups, is the dominant factor.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The molecule can form extensive hydrogen bonds with protic solvents via its -OH, -COOH, and pyrazole N-H groups.[7] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions are possible. Solvents like DMSO are excellent hydrogen bond acceptors. Related pyrazole carboxylic acids show good solubility in DMSO.[8] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low / Insoluble | The significant polarity mismatch prevents effective solvation. The energy required to break the solute-solute interactions (crystal lattice) is not compensated by weak solute-solvent interactions.[2][3] |

| Aqueous Acidic | 5% HCl | Low | The molecule is already a neutral acid. Adding acid will suppress the deprotonation of the carboxylic acid group, keeping it in its less polar, neutral form. |

| Aqueous Basic | 5% NaHCO₃, 5% NaOH | High | The carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in water.[4][9] This is a classic acid-base reaction enhancing solubility. |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step qualitative method to verify the theoretical solubility profile. The protocol is designed as a self-validating system.

Materials and Equipment

-

This compound

-

Small test tubes (13x100 mm) and rack

-

Graduated cylinders or pipettes (1 mL)

-

Spatula

-

Vortex mixer

-

Solvents: Deionized Water, Methanol, DMSO, Hexane, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq)

Step-by-Step Procedure

-

Sample Preparation : Weigh approximately 10-20 mg of this compound into a clean, dry test tube. This corresponds to a solute concentration of ~10-20 mg/mL.

-

Solvent Addition : Add 1 mL of the chosen solvent to the test tube.

-

Mixing : Cap the test tube and shake vigorously or vortex for 30-60 seconds.[10] Thorough mixing is crucial to overcome kinetic barriers to dissolution.

-

Observation : Allow the tube to stand for 1-2 minutes. Observe the solution against a contrasting background. Classify the solubility as:

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble : The solid does not appear to dissolve at all.[10]

-

-

pH-Dependent Solubility Validation :

-

For the tube with 5% NaOH or 5% NaHCO₃ : If the compound dissolved, add 5% HCl dropwise until the solution is acidic (test with pH paper). Causality Check : The formation of a precipitate upon re-acidification confirms that solubility in the base was due to the formation of a water-soluble salt, which reverts to the insoluble neutral acid upon protonation.[4] This validates the result.

-

-

Record Results : Systematically record all observations in a laboratory notebook.

Experimental Workflow Diagram

The following diagram outlines the logical flow for classifying the solubility of an unknown organic acid like this compound.

Caption: Experimental workflow for solubility classification.

Quantitative Solubility Data

An exhaustive search of current literature did not yield specific quantitative solubility values (e.g., in mg/mL) for this compound. Researchers are encouraged to determine these values experimentally using methods such as shake-flask with subsequent concentration analysis by HPLC or UV-Vis spectroscopy. The table below is provided as a template to be populated with empirical data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Shake-Flask / HPLC | |

| pH 7.4 Buffer | 25 | Shake-Flask / HPLC | |

| Methanol | 25 | Shake-Flask / HPLC | |

| DMSO | 25 | Shake-Flask / HPLC | |

| Ethanol | 25 | Shake-Flask / HPLC |

Critical Factor Analysis: The Role of pH

The solubility of this compound is critically dependent on pH. The carboxylic acid moiety is the primary driver of this behavior. At pH values significantly below its pKa, the compound exists predominantly in its neutral, protonated form, which has lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This relationship is fundamental to its behavior in biological systems and for developing purification strategies like acid-base extraction.

Caption: pH-dependent equilibrium of the carboxylic acid group.

Conclusion

This compound is a highly polar molecule, and its solubility is governed by its capacity for hydrogen bonding and its acidic nature. It is predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO), with poor solubility in non-polar solvents (hexane). Its aqueous solubility is exceptionally high under basic conditions (pH > 6) due to the formation of a carboxylate salt. This comprehensive solubility profile is essential for guiding its use in chemical synthesis, purification, and for anticipating its behavior in pharmaceutical and biological contexts. The provided experimental protocol offers a reliable method for confirming these characteristics in a laboratory setting.

References

- 1. Buy 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lookchem.com [lookchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. saltise.ca [saltise.ca]

A Comprehensive Technical Guide to 5-Hydroxy-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

5-Hydroxy-1H-pyrazole-3-carboxylic acid and its esters are foundational heterocyclic scaffolds of significant interest to researchers in medicinal chemistry, drug development, and materials science. As members of the pyrazole family—a class of five-membered heterocycles with two adjacent nitrogen atoms—these compounds are recognized as "privileged structures" due to their prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide provides an in-depth review of the core literature surrounding this versatile building block. We will explore its synthesis, delve into its critical physicochemical properties, including its pronounced tautomerism, detail its chemical reactivity for further derivatization, and survey its broad applications, from the development of novel therapeutics to the synthesis of industrial dyes.

Core Synthesis Strategies

The construction of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4][5][6] For this compound and its esters, the most direct and widely reported method involves the reaction between a hydrazine and an acetylene dicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD) or diethyl butynedioate.[7][8][9]

Primary Synthesis via Acetylene Dicarboxylates

The reaction of a substituted or unsubstituted hydrazine with an acetylene dicarboxylate ester provides a highly efficient and regioselective route to the target pyrazole. The choice of hydrazine (e.g., phenylhydrazine, methylhydrazine, or hydrazine hydrate) determines the substituent at the N-1 position of the pyrazole ring.

The causality behind this experimental choice lies in the electrophilicity of the alkyne in the acetylenedicarboxylate, which readily undergoes a Michael addition with the nucleophilic hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Caption: General synthesis of 5-hydroxy-1H-pyrazole-3-carboxylate esters.

Detailed Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a validated, published one-pot synthesis.[7][8] It serves as a self-validating system due to its simplicity, high yield, and the crystalline nature of the product, which allows for straightforward purification.

Materials:

-

Phenylhydrazine (2 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (2 mmol)

-

Toluene:Dichloromethane (1:1 mixture, 10 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Combine phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (0.28 g, 2 mmol) in a round-bottom flask.

-

Add 10 mL of a 1:1 mixture of toluene and dichloromethane to the flask.

-

Stir the mixture at reflux temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is the crude product.

-

Recrystallize the solid from ethanol to obtain pure crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7]

Physicochemical Properties and Tautomerism

A defining characteristic of this pyrazole scaffold is its existence in multiple tautomeric forms. Understanding this equilibrium is critical for interpreting spectroscopic data and predicting chemical reactivity.

The Tautomeric Equilibrium

This compound can exist in equilibrium with its keto tautomer, 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (also known as a pyrazolone).[7][10] Spectroscopic and crystallographic evidence indicates that for many derivatives, the 5-hydroxy aromatic form is predominant, particularly in DMSO solution and in the solid state.[7][8][11][12] This stability is attributed to the formation of a fully aromatic pyrazole ring.

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Spectroscopic and Crystallographic Characterization

The identity and purity of this compound derivatives are confirmed using standard analytical techniques. The data presented below for the N-phenyl methyl ester derivative is representative of this class of compounds.[7][8]

Table 1: Representative Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [7]

| Technique | Observation | Interpretation |

| ¹H NMR | δ 12.16 (s, 1H) | Proton of the C5-OH group, confirming the hydroxy tautomer. |

| (300 MHz, DMSO-d₆) | δ 7.34–7.74 (m, 5H) | Protons of the N1-phenyl ring. |

| δ 5.98 (s, 1H) | Proton at the C4 position of the pyrazole ring. | |

| δ 3.80 (s, 3H) | Protons of the ester methyl group. | |

| FT-IR (ATR) | 3204 cm⁻¹ | O-H stretching vibration. |

| 1728 cm⁻¹ | C=O stretching vibration of the ester group. | |

| 1249 cm⁻¹ | C-O stretching vibration. |

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular structure of derivatives like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. These studies reveal a monoclinic crystal system (space group P2₁/c) and show that the crystal packing is stabilized by strong intermolecular hydrogen bonds, such as O-H···N interactions that link molecules into chains.[7][8]

Chemical Reactivity and Derivatization

The trifunctional nature of the this compound core—possessing a carboxylic acid, a hydroxyl group, and a reactive ring system—makes it an exceptionally versatile platform for synthetic diversification.

-

Carboxylic Acid (C3): This group is readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of functionalities.[13][14]

-

Hydroxyl Group (C5): The hydroxyl group can be alkylated or acylated. More significantly, it can be converted into a leaving group, such as a halogen (e.g., bromide) using reagents like tribromooxyphosphorus (POBr₃), opening pathways to further substitution.[9]

-

Ring Nitrogen (N1): While often defined by the initial choice of hydrazine, N-unsubstituted pyrazoles can be subsequently alkylated or arylated.

Caption: Key derivatization pathways for the pyrazole core.

Applications in Research and Development

The pyrazole scaffold is a cornerstone of modern drug discovery, and derivatives of this compound are frequently investigated for their biological activity and other functional properties.

Medicinal Chemistry

The structural motif is integral to compounds exhibiting a wide spectrum of therapeutic activities.

Table 2: Reported Biological Activities of Pyrazole-3-carboxylic Acid Derivatives

| Therapeutic Area | Specific Target/Activity | Significance | Reference |

| Antiviral | Dengue Virus (DENV) NS2B-NS3 Protease Inhibitor | SAR studies identified pyrazole-3-carboxylic acid derivatives as potent inhibitors with EC₅₀ values down to 2.2 μM, offering a promising new class of flaviviral protease inhibitors. | [15] |

| Anti-inflammatory | Nitric Oxide (NO) Carrier | Hybrid molecules binding the pyrazole core to nitrate ester moieties were designed as NO-donating anti-inflammatory agents with reduced ulcerogenic potential compared to parent compounds. | [3][16] |

| Antibacterial | Broad Spectrum Activity | Derivatives have shown remarkable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. | [3][16] |

| Anticancer | Growth Inhibition | Various ester and carbohydrazide derivatives have demonstrated significant antitumor activity and the ability to induce apoptosis in cancer cell lines like A549. | [17] |

Materials Science: Azo Dyes

Beyond pharmaceuticals, the pyrazole nucleus is a critical component in the synthesis of azo dyes. The C4 position of the 5-hydroxypyrazole ring is sufficiently electron-rich to act as an effective coupling component for diazonium salts. This reaction forms the basis for a large class of commercially important dyes.[18] A preeminent example is Tartrazine (FD&C Yellow 5), a widely used food coloring, which is chemically named trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.[19] The extended π-conjugation across the diazo bridge and the two aromatic rings is responsible for its intense yellow color.

Conclusion

This compound is a high-value, versatile chemical intermediate whose importance is firmly established in both academic research and industrial application. Its straightforward and efficient synthesis, combined with the rich reactivity of its multiple functional groups, provides a robust platform for the generation of diverse chemical libraries. Its proven role as a pharmacophore in antiviral, anti-inflammatory, and anticancer agents ensures its continued relevance in drug discovery, while its foundational position in the chemistry of azo dyes highlights its broader utility. Future research will undoubtedly continue to unlock new applications for this pivotal heterocyclic building block.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tartrazine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of pharmacologically active compounds. Its unique structural features allow it to act as a versatile scaffold, capable of engaging with various biological targets. Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate is a particularly valuable intermediate, serving as a key building block for more complex molecules, including potent inhibitors, agrochemicals, and specialty dyes. Its structure, featuring a reactive hydroxyl group and an ester moiety, provides two distinct points for further chemical modification. This guide offers an in-depth exploration of the most reliable and efficient methods for its synthesis, grounded in established chemical principles and supported by detailed, field-proven protocols.

Understanding the Chemistry: Tautomerism in 5-Hydroxypyrazoles

A critical concept for researchers working with this molecule is its existence in multiple tautomeric forms. The target compound, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, is in equilibrium with its keto tautomer, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (also known as a pyrazolone).[1][2]

Caption: Tautomeric equilibrium of the target pyrazole.

While both forms can exist, the 5-hydroxy tautomer benefits from the thermodynamic stability conferred by the aromaticity of the pyrazole ring and is typically the major form observed.[1] The reaction conditions and subsequent work-up can influence the predominant tautomer isolated. For the purposes of this guide, the synthesis targets the formation of the stable, aromatic 5-hydroxy derivative.

Method 1: Cyclocondensation of Diethyl Oxalacetate with Hydrazine

This is arguably the most direct and high-yielding approach to the target molecule. It is a specific application of the renowned Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][4] In this case, diethyl oxalacetate serves as the 1,3-dicarbonyl equivalent. The reaction proceeds via a cyclocondensation mechanism where hydrazine, a potent bis-nucleophile, attacks the two carbonyl carbons of the oxalacetate.

Mechanistic Rationale

The reaction is typically initiated by the more reactive ketone carbonyl of diethyl oxalacetate reacting with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group on the ester carbonyl, leading to cyclization. Subsequent dehydration and tautomerization yield the final aromatic pyrazole. The use of an acid catalyst facilitates the initial condensation and subsequent dehydration steps.

Caption: Simplified workflow of the Knorr synthesis for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, the tautomer of our target compound, with high reported yields.[5]

Materials:

-

Diethyl oxalacetate, sodium salt (1 equivalent)

-

Hydrazine monohydrochloride (2 equivalents)

-

Glacial Acetic Acid

-

Toluene or Benzene

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl oxalacetate, sodium salt (e.g., 14.5 g, 69.1 mmol) in toluene or benzene (100 mL). Stir for 20 minutes at room temperature.

-

Acidification: Slowly add glacial acetic acid (100 mL) dropwise to the stirred solution. Continue stirring for an additional 30 minutes at room temperature. This step protonates the enolate to generate free diethyl oxalacetate in situ.

-

Hydrazine Addition: Add hydrazine monohydrochloride (e.g., 9.5 g, 138 mmol) to the reaction mixture. Stir for another 30 minutes at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (e.g., 500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (200 mL) and then with brine (200 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by trituration with a mixture of diethyl ether and hexanes (e.g., 2:1 ratio) or by recrystallization from a suitable solvent like ethanol to afford the final product as an off-white or yellow solid.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Diethyl oxalacetate, sodium salt | [5] |

| Reagent | Hydrazine monohydrochloride | [5] |

| Solvent | Toluene/Acetic Acid or Benzene/Acetic Acid | [5] |

| Temperature | 100-110 °C (Reflux) | [5] |

| Reaction Time | 24.5 hours | [5] |

| Reported Yield | 77% - 92% | [5] |

Method 2: Two-Step Synthesis via Claisen Condensation

Mechanistic Rationale

Step 1: Mixed Claisen Condensation. This reaction requires a strong base, such as sodium ethoxide, to deprotonate the α-carbon of ethyl acetate, forming an enolate nucleophile. Diethyl oxalate, which lacks α-hydrogens, can only act as an electrophilic acceptor. The ethyl acetate enolate attacks one of the carbonyls of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields diethyl oxalacetate. This step is driven to completion by the deprotonation of the product, which has highly acidic α-protons between the two carbonyl groups.[6][8]

Step 2: Knorr Pyrazole Synthesis. The diethyl oxalacetate formed in situ is then treated with hydrazine in the same pot or after isolation, following the same cyclocondensation mechanism described in Method 1. A similar approach has been successfully used to synthesize various 5-substituted-1H-pyrazole-3-carboxylates.[9][10]

Caption: Two-step synthesis pathway via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on the principles of the Claisen-Knorr reaction sequence.[9][10]

Materials:

-

Sodium metal or Sodium Ethoxide

-

Absolute Ethanol

-

Diethyl Oxalate (1 equivalent)

-

Ethyl Acetate (1 equivalent)

-

Hydrazine Hydrate (1.1 equivalents)

-

Glacial Acetic Acid

-

Diethyl Ether, Ethyl Acetate for extraction

-

Dilute HCl for neutralization

Procedure:

-

Base Preparation (if using Sodium): In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.

-

Claisen Condensation: Cool the sodium ethoxide solution in an ice bath. Add a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight until the condensation is complete (monitor by TLC).

-

Cyclization: Cool the reaction mixture again in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol. After addition, add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours until the cyclization is complete.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with dilute HCl. Reduce the volume of ethanol using a rotary evaporator. Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the product by column chromatography or recrystallization as described in Method 1.

Safety and Handling

-

Hydrazine and its derivatives are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle with extreme care under anhydrous conditions and away from water.

-

Organic solvents are flammable. Ensure all heating is conducted using heating mantles or oil baths with proper ventilation, away from open flames.

Conclusion

The synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can be achieved efficiently through well-established synthetic routes. The direct cyclocondensation of diethyl oxalacetate with hydrazine offers a straightforward, high-yielding, one-pot procedure. For situations where the starting 1,3-dicarbonyl is unavailable, a two-step approach commencing with a mixed Claisen condensation provides a versatile alternative. A thorough understanding of the underlying reaction mechanisms and the inherent tautomerism of the product is crucial for successful synthesis, purification, and subsequent application of this valuable heterocyclic intermediate.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate"

Application Note & Protocol

A Facile and Efficient One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: A Key Scaffold for Drug Discovery

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities that have led to their incorporation in numerous pharmaceutical agents.[1][2] This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a valuable intermediate for drug development. The described method involves the direct cyclocondensation of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD), offering a streamlined, efficient, and high-yielding pathway to the target compound.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental guide, present expected characterization data for validation, and offer expert insights to ensure reproducible success for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of many clinically significant drugs, including anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1][5][6] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making it a versatile template for library synthesis in drug discovery programs.[7]

Traditionally, pyrazole synthesis often involves multi-step procedures. The Knorr pyrazole synthesis, a classic method, typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10] The protocol detailed herein represents a significant process optimization, employing a one-pot strategy that combines simplicity with efficiency.[3] This reaction proceeds by refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[3][4]

Causality of Experimental Design:

-

One-Pot Approach: This strategy minimizes handling losses, reduces solvent waste, and saves significant time compared to multi-step syntheses, making it ideal for both small-scale library generation and larger-scale intermediate preparation.

-

Reactant Choice: Phenylhydrazine serves as the N-N binucleophile. Dimethyl acetylenedicarboxylate (DMAD) is a highly activated and versatile C3 synthon, whose electrophilic alkyne carbons readily undergo nucleophilic attack, obviating the need for a traditional 1,3-dicarbonyl compound.[3]

-

Thermal Conditions: The reaction is conducted at reflux temperature to provide the necessary activation energy for the key intramolecular cyclization step, ensuring a reasonable reaction rate and high conversion to the desired product.[3]

Reaction Mechanism

The formation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and DMAD is a well-established cyclocondensation reaction. The mechanism proceeds through two key stages:

-

Michael Addition: The reaction initiates with a nucleophilic attack (Michael addition) by the more nucleophilic nitrogen atom of phenylhydrazine onto one of the electrophilic sp-hybridized carbons of DMAD. This forms a reactive zwitterionic intermediate that rapidly rearranges to a more stable enamine.

-

Intramolecular Cyclization & Tautomerization: The enamine intermediate then undergoes an intramolecular nucleophilic attack, where the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. This cyclization step forms a five-membered ring intermediate, which subsequently eliminates a molecule of methanol and undergoes tautomerization to yield the final, aromatic, and thermodynamically stable 5-hydroxy pyrazole product.[3][4]

It is crucial to note that the product exists in tautomeric equilibrium between the 5-hydroxy form (1a) and the 5-oxo form (1b). Spectroscopic evidence confirms that the 5-hydroxy tautomer is predominant, particularly in DMSO solution and in the crystalline state when recrystallized from ethanol.[3][4]

Experimental Protocol

This protocol is a self-validating system. Adherence to the specified steps and quantities, followed by the characterization methods outlined, should yield the target compound with the expected physical and spectroscopic properties.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| Phenylhydrazine | ≥97% | Sigma-Aldrich | Toxic and irritant. Handle in a fume hood. |

| Dimethyl acetylenedicarboxylate (DMAD) | ≥98% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |

| Toluene | Anhydrous | Fisher Scientific | Solvent |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |

| Ethanol | 200 Proof, Absolute | VWR | For recrystallization |

| Round-bottom flask (50 mL) | - | - | Must be oven-dried before use. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | - | For reaction monitoring. |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add a 1:1 solvent mixture of toluene and dichloromethane (10 mL total volume).

-

Reagent Addition: Add phenylhydrazine (0.22 g, 2.0 mmol) to the solvent. Stir the solution for 2-3 minutes. Subsequently, add dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2.0 mmol) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux and maintain this temperature for 2 hours, stirring continuously.[3][4]

-

Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction is complete.

-

Work-up and Isolation: After 2 hours, allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator. A solid residue should be obtained.

-

Purification: Purify the crude white solid by recrystallization from hot ethanol to yield the final product as fine white crystals.[3]

-

Drying and Storage: Dry the crystals under vacuum and store them in a desiccator.

Workflow Visualization

Caption: One-pot synthesis workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Product Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The data should be consistent with reported literature values.[3][4]

| Analysis | Expected Result |

| Physical Appearance | White solid |

| Melting Point (m.p.) | 188 °C[3] |

| FTIR (ATR, cm⁻¹) | 3204 (O-H stretch), 1728 (C=O ester stretch), 1249 (C-O stretch)[3][4] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.16 (s, 1H, -OH), δ 7.74-7.34 (m, 5H, Ar-H), δ 5.98 (s, 1H, pyrazole C4-H), δ 3.80 (s, 3H, -OCH₃)[3][4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

Conclusion

This application note details a robust and highly efficient one-pot protocol for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. By leveraging the reactivity of phenylhydrazine and dimethyl acetylenedicarboxylate, this method provides a direct route to a valuable heterocyclic scaffold, bypassing more complex, multi-step alternatives. The protocol is designed for reproducibility and includes comprehensive characterization data to serve as a benchmark for successful synthesis. This compound is an excellent starting point for the development of novel pyrazole-based therapeutics, and this guide provides researchers with a reliable tool to access this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

- 8. jk-sci.com [jk-sci.com]

- 9. firsthope.co.in [firsthope.co.in]